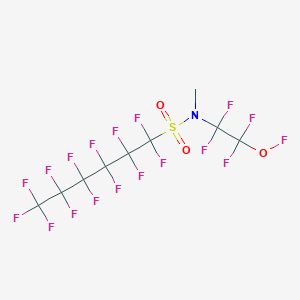
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide is a fluorinated surfactant known for its unique properties, including excellent wetting, spreading, dispersing, emulsifying, and adsorbing abilities . This compound is slightly soluble in water and is stable under normal conditions . It is used in various industrial applications due to its remarkable chemical stability and surface activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide typically involves the reaction of perfluoroalkyl sulfonyl fluoride with N-methyl ethanolamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Perfluoroalkyl sulfonyl fluoride and N-methyl ethanolamine.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Product Isolation: The product is isolated by standard purification techniques such as distillation or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility and reactivity of reactants.
Biology: Employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Used as a wetting agent, spreading agent, and emulsifier in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide involves its ability to reduce surface tension and enhance the interaction between different phases. The molecular targets include hydrophobic surfaces and interfaces, where the compound adsorbs and forms a monolayer, thereby reducing surface tension and promoting wetting and spreading .
Comparación Con Compuestos Similares
Similar Compounds
Perfluorooctanesulfonic acid (PFOS): Another fluorinated surfactant with similar properties but different applications.
Perfluorobutanesulfonic acid (PFBS): A shorter-chain analog with similar surfactant properties.
Perfluorooctanesulfonamide (PFOSA): A related compound with similar chemical structure and properties.
Uniqueness
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide is unique due to its specific molecular structure, which imparts excellent wetting, spreading, and emulsifying properties. Its stability and biodegradability make it a preferred choice in various applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H3F18NO3S |
|---|---|
Peso molecular |
547.16 g/mol |
Nombre IUPAC |
[1,1,2,2-tetrafluoro-2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl] hypofluorite |
InChI |
InChI=1S/C9H3F18NO3S/c1-28(7(21,22)8(23,24)31-27)32(29,30)9(25,26)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)20/h1H3 |
Clave InChI |
JMFUQSJXWOBEGY-UHFFFAOYSA-N |
SMILES canónico |
CN(C(C(OF)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-hydroxyphthalazin-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B14102543.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102546.png)
![1H-Benz[e]indolium, 2-[5-[1,3-dihydro-1,1-dimethyl-3-(3-sulfopropyl)-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-1,1-dimethyl-3-(3-sulfopropyl)-, inner salt, sodium salt](/img/structure/B14102551.png)
![4-(1-{[(2,3-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14102553.png)
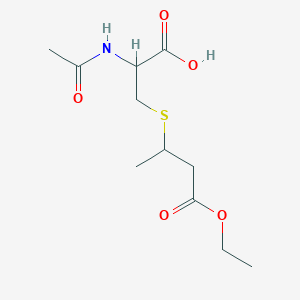
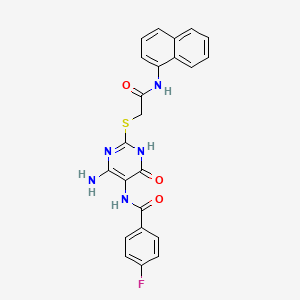
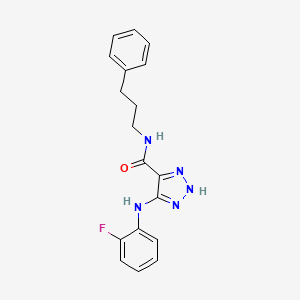
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14102570.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102575.png)
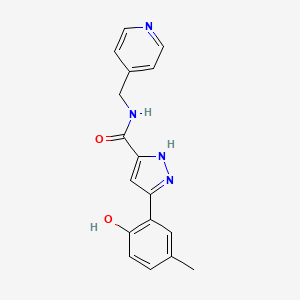
![8-(3-Chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14102586.png)
![2-(4-fluorophenyl)-5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14102600.png)
![1-(4-Butoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102601.png)
![5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14102627.png)
